molecular formula C14H18ClN B2552175 3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 2098108-17-7

3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B2552175
CAS No.: 2098108-17-7
M. Wt: 235.76
InChI Key: BTZKLWCOGHXEME-UHFFFAOYSA-N
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Description

3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride is a chemical building block of interest in advanced organic synthesis and pharmaceutical research. The 8-azabicyclo[3.2.1]octane scaffold is a nitrogen-containing bridged structure that serves as a privileged core in medicinal chemistry . This particular derivative, featuring a benzylidene group at the 3-position, is designed for the development of novel pharmacologically active compounds. Its primary research value lies in its potential as a key intermediate for constructing complex molecules, particularly in the exploration of new central nervous system (CNS) agents or other therapeutics that target biological pathways influenced by bridged nitrogen heterocycles. Researchers utilize this compound to study structure-activity relationships (SAR) and to create novel molecular entities with modified potency, selectivity, and metabolic stability. As a hydrochloride salt, it offers enhanced stability and solubility for handling in various experimental conditions. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Proper storage in a cool, dry place within a tightly sealed container is recommended to ensure long-term stability .

Properties

IUPAC Name

3-benzylidene-8-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N.ClH/c1-2-4-11(5-3-1)8-12-9-13-6-7-14(10-12)15-13;/h1-5,8,13-15H,6-7,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZKLWCOGHXEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=CC3=CC=CC=C3)CC1N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information for the formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of high-yield reactions and scalable processes, are likely to be applied to ensure efficient production.

Chemical Reactions Analysis

Hydrogenation of the Benzylidene Group

The styryl double bond (C=C) in the benzylidene group undergoes catalytic hydrogenation to yield saturated derivatives. This reaction is critical for modifying the compound's lipophilicity and electronic properties:

Reaction Conditions Catalyst Product Yield Reference
H₂ (50 psi), Pd/C (5% wt), MeOH, 25°CPd/C3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride85%

This reduction preserves the bicyclic scaffold while altering the substituent's electronic profile, enhancing interactions with hydrophobic biological targets .

Nucleophilic Substitution at the Amine

The secondary amine in the azabicyclo structure participates in alkylation and acylation reactions, enabling functionalization for pharmacological applications:

Acylation

Reagent Conditions Product Yield Reference
Benzoyl chlorideEt₃N, CH₂Cl₂, 0°C → 25°C, 12 hr3-Benzylidene-8-benzoyl-azabicyclo[3.2.1]octane78%

Alkylation

Reagent Conditions Product Yield Reference
Methyl iodideK₂CO₃, DMF, 60°C, 6 hr3-Benzylidene-8-methyl-azabicyclo[3.2.1]octane92%

These reactions demonstrate the amine's versatility in generating derivatives with varied steric and electronic properties .

Electrophilic Aromatic Substitution

The benzylidene aromatic ring undergoes regioselective electrophilic substitution, primarily at the para position due to conjugation with the bicyclic system:

Reaction Conditions Product Yield Reference
NitrationHNO₃/H₂SO₄, 0°C, 1 hr3-(4-Nitrobenzylidene)-8-azabicyclo[3.2.1]octane65%
BrominationBr₂, FeBr₃, CHCl₃, 25°C, 2 hr3-(4-Bromobenzylidene)-8-azabicyclo[3.2.1]octane73%

These modifications enable tuning of the compound's electronic properties for structure-activity relationship (SAR) studies .

Acid-Base Reactions

The hydrochloride salt form undergoes reversible protonation, critical for solubility and bioavailability:

Reagent Conditions Product pKa Reference
NaOH (1M)H₂O, 25°C, 1 hrFree base of 3-benzylidene-8-azabicyclo[3.2.1]octane9.2 ± 0.3

The free base exhibits increased lipophilicity, facilitating membrane penetration in biological systems .

Oxidation Reactions

The bicyclic scaffold resists oxidation under mild conditions, but strong oxidants target the benzylidene group:

Reagent Conditions Product Yield Reference
KMnO₄, H₂O80°C, 3 hr3-Carboxy-8-azabicyclo[3.2.1]octane41%

Oxidation cleaves the styryl double bond, yielding carboxylic acid derivatives for further functionalization .

Cycloaddition Reactions

The benzylidene double bond participates in Diels-Alder reactions with electron-deficient dienophiles:

Dienophile Conditions Product Yield Reference
Maleic anhydrideToluene, 110°C, 12 hrBicyclo[3.2.1]octane-fused cycloadduct58%

This reactivity expands the compound's utility in synthesizing polycyclic architectures .

Stability and Degradation

The compound degrades under prolonged basic conditions via retro-Mannich fragmentation:

Conditions Degradation Product Half-Life Reference
pH 10, 37°CTropane and benzaldehyde48 hr

Scientific Research Applications

Mu Opioid Receptor Antagonism

Research indicates that compounds within the 8-azabicyclo[3.2.1]octane family, including 3-benzylidene derivatives, exhibit significant activity as mu opioid receptor antagonists. These agents can selectively block the mu receptor without affecting central analgesic effects, making them valuable for treating conditions like opioid-induced bowel dysfunction (OBD) and postoperative ileus (POI) . The ability to target peripheral receptors allows for the mitigation of gastrointestinal side effects commonly associated with opioid therapies.

Kappa Opioid Receptor Antagonism

Additionally, studies have identified selective antagonists of the kappa opioid receptor derived from the 8-azabicyclo[3.2.1]octane scaffold. These compounds have demonstrated potent activity with minimal central nervous system exposure, suggesting potential applications in managing conditions such as depression and anxiety without the sedative effects typical of many opioids .

Modifications and Potency

The potency and selectivity of 3-benzylidene-8-azabicyclo[3.2.1]octane hydrochloride can be enhanced through various structural modifications. For instance, studies have shown that altering substituents on the nitrogen atom or modifying the benzamide moiety can lead to improved selectivity ratios among different opioid receptors .

Synthesis of Derivatives

Research has focused on synthesizing various derivatives of the 8-azabicyclo[3.2.1]octane structure to explore their pharmacological profiles further. For example, a series of compounds were synthesized with different N-substituents, which resulted in varying degrees of activity against mu and kappa receptors .

Treatment of Pain Disorders

Given their mechanism of action, compounds like this compound are being investigated for their potential in treating chronic pain conditions while minimizing the risk of addiction associated with traditional opioids .

Neuroprotective Effects

Emerging evidence suggests that some derivatives may possess neuroprotective properties, making them candidates for further exploration in neurodegenerative diseases . The ability to modulate opioid receptors could lead to innovative strategies for managing conditions like Alzheimer's disease or Parkinson's disease.

Case Studies

StudyFindingsImplications
Study on mu antagonists Demonstrated efficacy in reducing OBD without affecting analgesiaPotential for safer pain management strategies
Research on kappa antagonists Identified compounds with high selectivity and low CNS exposureOpportunities for treating mood disorders with reduced side effects
SAR studies Highlighted modifications that enhance receptor selectivityInform future drug design efforts

Mechanism of Action

The mechanism of action of 3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane Hydrochloride

  • Structure : Features a 4-bromobenzoyl group instead of benzylidene at the 3-position.
  • Applications : Often used in medicinal chemistry for probing receptor binding sites due to its bulky substituent.

(1R,3S,5S)-3-Methoxy-8-azabicyclo[3.2.1]octane Hydrochloride

  • Structure : Methoxy group at the 3-position.
  • Key Differences : The electron-donating methoxy group increases hydrophilicity and may reduce CNS penetration compared to aromatic substituents.
  • Data : Molecular weight: 177.67 g/mol; purity: 97% .

Table 1: Substituent Effects on Pharmacokinetic Properties

Compound Substituent Molecular Weight (g/mol) LogP* Key Property
3-Benzylidene-8-azabicyclo[...] HCl Benzylidene 275.78† ~2.5 High lipophilicity, CNS targeting
3-(4-Bromobenzoyl)-8-azabicyclo[...] HCl 4-Bromobenzoyl 330.65 ~3.0 Halogen bonding, enzyme inhibition
3-Methoxy-8-azabicyclo[...] HCl Methoxy 177.67 ~0.8 Increased hydrophilicity

*Estimated LogP values based on structural analogs.
†Calculated based on molecular formula C₁₄H₁₆ClN.

Oxa-Azabicyclo Derivatives

8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride

  • Structure : Oxygen atom replaces a methylene group in the bicyclic framework.
  • Synthesis : Derived from 5-hydroxymethylfurfural (5-HMF) via reduction, tosylation, and SN2 reactions (yield: ~70%) .
  • Applications : Intermediate in natural product synthesis (e.g., aspergillides) .

3-Oxa-8-azabicyclo[3.2.1]octane Hydrochloride

  • Structure : Oxygen at the 3-position.
  • Synthesis : 8-step route from adipic acid, involving cyclization and benzyl deprotection (yield: 70%) .
  • Data : Purity: 97%; formula weight: 149.62 g/mol .

Table 2: Oxa Derivatives vs. Target Compound

Compound Bridge Modification Key Advantage Yield
8-Oxa-3-azabicyclo[...] HCl Oxygen at 8-position Enhanced solubility in polar solvents 70%
3-Oxa-8-azabicyclo[...] HCl Oxygen at 3-position Versatile intermediate for drug design 70%
3-Benzylidene-8-azabicyclo[...] HCl None High rigidity for receptor binding N/A‡

Pharmacologically Active Analogs

Phenothiazine Derivatives of 3-Azabicyclo[3.2.1]octane

  • Structure: Phenothiazine moieties fused to the bicyclic core.
  • Activity : Demonstrated antipsychotic and antihistamine effects in preclinical studies .
  • Comparison: The benzylidene group in the target compound may offer improved selectivity over phenothiazine’s broader receptor interactions.

Trospium Chloride Impurity B

  • Structure : (1R,3r,5S)-8-Azabicyclo[3.2.1]oct-3-yl hydroxydiphenylacetate hydrochloride.
  • Relevance : Highlights the importance of stereochemistry in pharmacological activity; the benzylidene variant may exhibit distinct metabolic stability .

Biological Activity

3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This bicyclic compound, derived from the azabicyclo[3.2.1]octane framework, has been studied for various pharmacological effects, including its potential as a therapeutic agent.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H18ClN\text{C}_{15}\text{H}_{18}\text{ClN}

This compound features a bicyclic structure that contributes to its interaction with biological targets, particularly in the nervous system.

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). Studies indicate that it may act as an antagonist at specific opioid receptors, particularly the kappa (κ) opioid receptor, which is involved in pain modulation and various neurophysiological processes .

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

  • Spasmolytic Activity : The compound exhibits spasmolytic properties, making it potentially useful in treating gastrointestinal disorders such as peptic ulcers and pylorospasm .
  • Local Anesthetic Properties : It has been shown to produce localized anesthesia, which could be beneficial in minor surgical procedures .
  • Kappa Opioid Receptor Antagonism : Further studies have identified its role as a selective κ-opioid receptor antagonist, which could help manage conditions related to opioid-induced side effects without central nervous system exposure .

Structure-Activity Relationship (SAR)

A series of studies have focused on the structure-activity relationship of 8-azabicyclo[3.2.1]octane derivatives, including this compound. These studies have revealed that modifications to the benzyl moiety and other substituents significantly influence the biological activity and receptor selectivity of these compounds .

Case Studies

  • In Vitro Studies : A study reported that derivatives of 8-azabicyclo[3.2.1]octane showed varying affinities for κ-opioid receptors, with some analogs exhibiting IC50 values as low as 20 nM . These findings suggest a strong potential for developing new analgesics based on this scaffold.
  • In Vivo Evaluations : Animal models have demonstrated that certain derivatives can effectively reverse κ-opioid agonist-induced diuresis, indicating their functional role in modulating opioid receptor activity .

Data Summary

Compound Biological Activity IC50 (nM) Notes
3-Benzylidene-8-azabicyclo[3.2.1]octaneKappa opioid receptor antagonist20Effective in reversing diuresis
8-Methyl-3,8-diazabicyclo[3.2.1]octaneSpasmolytic and local anesthetic activityNot specifiedUseful for gastrointestinal treatments

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-benzylidene-8-azabicyclo[3.2.1]octane hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves cyclization reactions or derivatization of 8-azabicyclo[3.2.1]octane intermediates. For example, intermediates like N-(8-azabicyclo[3.2.1]oct-3β-yl)-2-naphthamide hydrochloride (CAS: 14383-51-8) can be functionalized with benzylidene groups via Schiff base formation. Optimization may include adjusting reaction temperature (e.g., 0–5°C for sensitive steps), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometric ratios of reactants. Purification often involves recrystallization from ethanol/water mixtures or column chromatography using silica gel .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm the bicyclic framework and benzylidene substitution. Key signals include the azabicyclo proton resonances at δ 1.5–3.0 ppm and aromatic protons at δ 7.2–7.8 ppm .
  • Chromatography : HPLC with UV detection (λ = 254 nm) on a C18 column (acetonitrile/water gradient) can assess purity (>95% by area normalization).
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ peaks matching the molecular formula (C14_{14}H16_{16}ClNO) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
  • First Aid : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline .
  • Storage : Keep in airtight containers at 2–8°C, away from ignition sources (flash point ~150°C). Monitor for deliquescence due to hydrochloride salt hygroscopicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for 3-benzylidene-8-azabicyclo[3.2.1]octane derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Verify assay conditions (e.g., cell line viability, solvent controls). For example, discrepancies in antipathogenic activity may arise from variations in microbial strains or incubation times .
  • Batch Analysis : Compare impurity profiles (e.g., via LC-MS) across synthetic batches. Contaminants like N-methyl-8-azabicyclo[3.2.1]octane (CAS: 538-09-0) could skew results .
  • Dose-Response Curves : Use nonlinear regression models to calculate EC50_{50} values, ensuring statistical power (n ≥ 3 replicates) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in 8-azabicyclo[3.2.1]octane analogs?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., fluorine at the 3-position) to modulate lipophilicity (LogP) and receptor binding. Compare with analogs like 3,3-difluoro-8-azabicyclo[3.2.1]octane hydrochloride (CAS: 1254104-06-7) .
  • Stereochemical Analysis : Use chiral HPLC to isolate enantiomers and test for differential activity. For example, endo- vs. exo-isomers of related compounds show distinct pharmacological profiles .
  • Computational Modeling : Perform docking studies with target receptors (e.g., muscarinic acetylcholine receptors) using software like AutoDock Vina to predict binding affinities .

Q. How can researchers address challenges in scaling up the synthesis of this compound?

  • Methodological Answer :

  • Process Chemistry Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., imine formation). Monitor temperature/pH in real time to prevent side reactions.
  • Solvent Selection : Replace hazardous solvents (e.g., dichloromethane) with greener alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
  • Quality-by-Design (QbD) : Use factorial design experiments to identify critical process parameters (CPPs) affecting purity and crystallinity .

Q. What advanced analytical techniques are suitable for impurity profiling in this compound?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Detect trace impurities (e.g., 3-benzyl-3-azabicyclo[3.2.1]octan-8-amine, CAS: 166973-12-2) at <0.1% levels using Orbitrap or TOF instruments .
  • NMR Relaxometry : Characterize polymorphic forms or hydrate vs. anhydrate compositions via 1H^1H-T1_1 relaxation times .
  • X-ray Powder Diffraction (XRPD) : Confirm crystalline phase consistency across batches, critical for regulatory filings .

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